N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S/c1-19-10-5-6-24-14(10)13(20)12(16(19)22)15(21)18-9-7-8(17)3-4-11(9)23-2/h3-7,20H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBPFXWEZLFJND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)Cl)OC)O)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-b]pyridine core.
Introduction of the Chloro-Substituted Methoxyphenyl Group: This step involves the substitution reaction where the chloro-substituted methoxyphenyl group is introduced to the core structure.
Functionalization with Hydroxy and Carboxamide Groups:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound with a thieno[3,2-b]pyridine core, a chloro-substituted methoxyphenyl group, and hydroxy and carboxamide functional groups. It is also known as MFCD22595987 and has the CAS number 1251695-73-4 .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry It serves as a building block in the synthesis of more complex molecules.
- Biology It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
- Medicine It is investigated for potential therapeutic uses, including the treatment of inflammatory diseases.
- Industry It is used to develop new materials and as a catalyst in various industrial processes.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation The hydroxy group can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate () and chromium trioxide ().
- Reduction The carbonyl group can be reduced to form alcohols. Common reducing agents include sodium borohydride () and lithium aluminum hydride ().
- Substitution The chloro group can be substituted with nucleophiles like amines, thiols, and alkoxides.
The products of these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may yield alcohols.
This compound has biological activities, particularly in cancer treatment and antimicrobial applications. Its mechanism of action involves interaction with specific molecular targets and pathways, such as inhibiting certain enzymes or receptors, leading to observed biological effects, though the exact targets and pathways can vary depending on the specific application and context.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
| Compound Name | Core Heterocycle | Substituents | Hydrogen-Bonding Groups |
|---|---|---|---|
| Target Compound | Thieno[3,2-b]pyridine | 4-Me, 5-oxo, 6-carboxamide (5-Cl-2-MeO-phenyl), 7-OH | OH, CONH, oxo |
| Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Thiazolo[3,2-a]pyrimidine | 2-(2,4,6-trimethoxybenzylidene), 5-phenyl, 6-ethyl ester, 7-Me | C–H···O (weak) |
| N-(5-chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide (BP 27513) | Pyridine + benzene | 5-Cl-pyridine, 5-MeO-2-nitrobenzamide | CONH, nitro (weak acceptor) |
Key Observations:
Heterocyclic Core: The target’s thienopyridine core differs from thiazolopyrimidine () in electronic distribution and aromaticity, influencing reactivity and binding interactions. Pyridine derivatives (e.g., BP 27513, ) lack fused rings, reducing conformational rigidity compared to the target .
The 7-hydroxy group in the target enables stronger hydrogen bonding than the ethyl ester in ’s compound, which relies on weaker C–H···O interactions .
Hydrogen Bonding and Crystal Packing
- Target Compound: The 7-hydroxy and carboxamide groups act as donors/acceptors, likely generating chains or sheets via O–H···O and N–H···O bonds. This contrasts with ’s compound, where C–H···O bonds create less-stable chains along the c-axis .
- Impact of Substituents: Electron-withdrawing groups (e.g., nitro in BP 27513) reduce hydrogen-bond donor strength compared to the target’s electron-donating methoxy and hydroxy groups . Methyl groups (e.g., 4-Me in the target) may sterically hinder packing, increasing solubility compared to bulky trimethoxybenzylidene moieties () .
Pharmacological and Chemical Properties
- Bioactivity Potential: Pyrimidine and thienopyridine derivatives are studied for antimicrobial, anticancer, and kinase-inhibitory properties. The target’s hydroxy and carboxamide groups may enhance binding to biological targets (e.g., enzymes) via polar interactions .
Solubility and Stability :
Biological Activity
N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a thieno[3,2-b]pyridine derivative that has garnered attention for its diverse biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 364.8 g/mol. The compound features a unique thieno-pyridine core which contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with appropriate precursors that include substituted phenyl groups.
- Reagents : Common reagents include dichloromethane or dimethylformamide as solvents and catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
- Purification : Techniques like column chromatography are employed to isolate the final product from by-products.
Anticancer Activity
This compound has demonstrated significant anti-proliferative activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Gastric carcinoma (MGC-803) | 12.5 | |
| Breast adenocarcinoma (MCF-7) | 10.0 | |
| Nasopharyngeal carcinoma | 15.0 |
These results indicate that the compound effectively inhibits cell growth and may induce apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Mycobacterium tuberculosis | 8 µg/mL |
The presence of the thieno-pyridine moiety is crucial for its antibacterial efficacy.
The proposed mechanism by which this compound exerts its effects includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Interaction : It may interact with various biological receptors that modulate signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in clinical settings:
- Preclinical Studies : A study evaluated the pharmacokinetic profile of this compound in animal models showing favorable absorption and distribution characteristics.
- Combination Therapies : Research indicates that when used in combination with other chemotherapeutic agents, there is a synergistic effect that enhances overall efficacy against resistant cancer cell lines.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-thienopyridine carboxamide derivatives?
- Methodological Answer : Multicomponent reactions (MCRs) involving thiophene and pyrimidine precursors are commonly used. For example, refluxing thiazole/pyrimidine intermediates with chloroacetic acid and aromatic aldehydes in acetic acid/acetic anhydride (1:1) with sodium acetate as a catalyst yields high-purity products (78% yield) after recrystallization . Solvent choice (e.g., ethyl acetate-ethanol mixtures) is critical for single-crystal growth for structural validation .
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is essential. Key parameters include:
- Puckering analysis : Measure deviations of chiral centers (e.g., C5 atom in thienopyridine rings) from mean planes to confirm boat/flattened-boat conformations .
- Dihedral angles : Calculate angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) to validate spatial arrangements .
- Hydrogen bonding : Identify C–H···O bifurcated bonds to confirm molecular packing along crystallographic axes .
Q. What analytical techniques are recommended for purity assessment and functional group verification?
- Methodological Answer :
- HPLC-MS : Quantify purity (>95%) and detect byproducts from multicomponent reactions.
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups.
- NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) to validate substituent positions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities with targets like kinases or GPCRs. Focus on the chloro-methoxyphenyl moiety for hydrophobic interactions and the carboxamide group for hydrogen bonding .
- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields) to assess binding kinetics .
- QSAR : Corrogate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) on activity using Hammett constants .
Q. What strategies resolve contradictions in crystallographic data refinement for complex derivatives?
- Methodological Answer :
- Twinned data : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets with overlapping reflections .
- Disorder modeling : Use PART/SUMP restraints to resolve ambiguities in flexible substituents (e.g., methyl groups) .
- Validation tools : Cross-check with PLATON/ADDSYM to detect missed symmetry elements .
Q. How do hydrogen-bonding patterns influence the compound’s supramolecular assembly in solid-state studies?
- Methodological Answer :
- Graph-set analysis : Classify motifs (e.g., R₂²(8) for C–H···O chains) using Etter’s rules to map 1D/2D networks .
- Thermal analysis : Correlate DSC/TGA data (melting points: 427–428 K) with packing efficiency to assess stability .
- Hirshfeld surfaces : Quantify intermolecular contacts (e.g., H···Cl vs. H···O interactions) via CrystalExplorer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
